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Compound of Interest

Compound Name: 6-Chloro-5-fluoronicotinonitrile

Cat. No.: B1486611

An In-Depth Technical Guide to 6-Chloro-5-fluoronicotinonitrile for Advanced Research and
Development

Abstract

6-Chloro-5-fluoronicotinonitrile is a halogenated pyridine derivative that has emerged as a
critical building block in the synthesis of complex organic molecules. Its unique electronic
properties, stemming from the presence of three distinct electron-withdrawing groups on the
pyridine ring, make it a versatile synthon, particularly in the fields of medicinal chemistry and
materials science. This guide provides a comprehensive overview of its core molecular
properties, plausible synthetic routes with mechanistic considerations, and its application in
advanced chemical synthesis, specifically as a precursor for pharmacologically active agents.
Detailed protocols, safety data, and reactivity analyses are presented to equip researchers,
chemists, and drug development professionals with the technical knowledge required for its
effective utilization.

Core Molecular Profile

6-Chloro-5-fluoronicotinonitrile, also known by its IUPAC name 6-chloro-5-fluoropyridine-3-
carbonitrile, is a highly functionalized heterocyclic compound.[1] Its structure is characterized
by a pyridine ring substituted with a chlorine atom at the 6-position, a fluorine atom at the 5-
position, and a nitrile group at the 3-position. This arrangement of substituents dictates its
chemical reactivity and utility as an intermediate.
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Table 1: Key Identifiers for 6-Chloro-5-fluoronicotinonitrile

Identifier Value Source(s)
6-chloro-5-fluoropyridine-3-
IUPAC Name o PubChem[1]
carbonitrile
6-Chloro-5-fluoropyridine-3-
Synonyms o ChemScene[2]
carbonitrile
Pharmaffiliates[3],
CAS Number 1020253-14-8
ChemScene[2]
Molecular Formula CeH2CIFN:2 PubChem[1], ChemScene[2]
RDXGTBCVXXDZSO- _ _
InChiKey PubChem[1], Sigma-Aldrich[4]
UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1F)CI)C#N PubChem[1]
Table 2: Physicochemical Properties
Property Value Source(s)
Molecular Weight 156.54 g/mol PubChem[1], ChemScene[2]
White to off-white powder or ) ]
Appearance Sigma-Aldrich[4]
crystals
) ] Sigma-Aldrich[4], Suzhou
Purity Typically 295-98% )
Health Chemicals
Storage Temperature Refrigerator (2-8 °C) Sigma-Aldrich

Caption: 2D structure of 6-Chloro-5-fluoronicotinonitrile.

Synthesis and Mechanistic Insights

The synthesis of substituted nicotinonitriles often involves the construction of the pyridine ring

followed by functional group interconversion, or the modification of a pre-existing pyridine core.

While specific proprietary methods for 6-Chloro-5-fluoronicotinonitrile may vary, a general
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and instructive synthetic approach can be extrapolated from known chemical transformations,
such as the dehydration of a corresponding aldoxime. This method is common for the formation
of nitriles from aldehydes.

A plausible precursor is 6-chloro-5-fluoronicotinaldehyde. The synthesis would proceed in two
logical steps: formation of the aldoxime, followed by its dehydration to the nitrile.

Caption: Plausible synthetic workflow from aldehyde to nitrile.

Experimental Protocol: Synthesis via Aldoxime
Dehydration

This protocol is a representative example based on established chemical principles for the
synthesis of related compounds.[5]

PART A: Aldoxime Formation

o Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-chloro-
5-fluoronicotinaldehyde (1.0 eq) in a suitable solvent mixture such as ethanol/water.

o Reagent Addition: Add hydroxylamine hydrochloride (NH20H-HCI, 1.1 eq) to the solution. If
necessary, add a mild base like sodium acetate to neutralize the HCI released.

o Reaction: Stir the mixture at room temperature for 1-2 hours. Formation of the aldoxime
intermediate is often indicated by the precipitation of a solid.

« |solation: Filter the solid precipitate and wash with cold water. Dry the intermediate under
vacuum.

Causality Note: The reaction of an aldehyde with hydroxylamine is a classic condensation
reaction to form an oxime. The slightly acidic conditions from the hydrochloride salt can
catalyze the reaction, but a base is sometimes added to drive the equilibrium by scavenging
the acid.

PART B: Dehydration to Nitrile
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» Reaction Setup: Suspend the dried aldoxime intermediate (1.0 eq) in an anhydrous aprotic
solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere
(e.g., nitrogen).

o Reagent Addition: Add a dehydrating agent. A mild and effective choice is 1,1'-
Carbonyldiimidazole (CDI, 1.2 eq). The addition of CDI to the oxime suspension often results
in a clear solution.

o Reaction: Heat the mixture to reflux (approx. 40 °C for DCM) for 1-3 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC).

o Workup: After cooling, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCI)
to remove imidazole byproducts, followed by saturated sodium bicarbonate solution, and
finally brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0Oa), filter, and
concentrate under reduced pressure. The crude product can be purified by silica gel column
chromatography to yield pure 6-Chloro-5-fluoronicotinonitrile.

Causality Note: CDI is an excellent dehydrating agent for this transformation. It reacts with the
oxime's hydroxyl group to form a good leaving group. Subsequent elimination, driven by the
formation of stable CO2 and imidazole byproducts, yields the nitrile.

Chemical Reactivity and Applications in Drug
Discovery

The chemical utility of 6-Chloro-5-fluoronicotinonitrile is rooted in the reactivity of its
halogenated pyridine core. The pyridine nitrogen and the nitrile group are strongly electron-
withdrawing, which significantly activates the ring towards nucleophilic aromatic substitution
(SnAr).

The chlorine atom at the 6-position is particularly susceptible to displacement by a wide range
of nucleophiles (e.g., amines, thiols, alcohols). This reactivity makes it a valuable intermediate
for building molecular complexity. Substituted pyridines are prevalent motifs in
pharmaceuticals, and this compound serves as a key precursor for creating libraries of
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potential drug candidates.[6] For instance, related dichlorofluoronicotinic acid derivatives are
key intermediates in the synthesis of naphthyridine antibacterial agents.[6]

Caption: Generalized workflow for SnAr reaction.

Experimental Protocol: Representative SnAr Reaction

This protocol describes a general procedure for the reaction of 6-Chloro-5-
fluoronicotinonitrile with a primary or secondary amine.

e Reaction Setup: To a solution of 6-Chloro-5-fluoronicotinonitrile (1.0 eq) in a polar aprotic
solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired
amine nucleophile (1.1-1.5 eq).

o Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 eq)
or potassium carbonate (K2COs, 2.0 eq), to act as a scavenger for the HCI generated during
the reaction.

o Reaction: Heat the reaction mixture to 60-100 °C. The optimal temperature will depend on
the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS until the starting
material is consumed.

e Workup: Cool the reaction to room temperature and dilute with ethyl acetate or another
suitable organic solvent. Wash the organic phase extensively with water to remove the high-
boiling point solvent (DMF/DMSOQO) and the base. Follow with a brine wash.

 Purification: Dry the organic layer over anhydrous Naz=SOa, filter, and concentrate. Purify the
resulting product by column chromatography or recrystallization.

Self-Validation: The success of the reaction can be validated by LC-MS analysis, which will
show the disappearance of the starting material's mass peak and the appearance of a new
peak corresponding to the mass of the product (M_start - Cl + Nu). *H NMR spectroscopy will
confirm the incorporation of the nucleophile.

Safety and Handling

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://patents.google.com/patent/US5204478A/en
https://patents.google.com/patent/US5204478A/en
https://www.benchchem.com/product/b1486611?utm_src=pdf-body
https://www.benchchem.com/product/b1486611?utm_src=pdf-body
https://www.benchchem.com/product/b1486611?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1486611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

As a reactive chemical intermediate, 6-Chloro-5-fluoronicotinonitrile must be handled with
appropriate precautions. It is classified as harmful and an irritant.

Table 3: GHS Hazard Information

Pictogram Signal Word Hazard Statements

H302: Harmful if swallowed.[1]
H312: Harmful in contact with
skin.[1][4] H315: Causes skin

) irritation.l(l][(4] H319: Causes

ngcontent-ng-c1205671314=Wamlass="ng-star-inserted">w.alt téxt

serious eye irritation.[1][4]
H332: Harmful if inhaled.[1][4]
H335: May cause respiratory

irritation.[1][4]

Handling Recommendations:

Use only in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses,
and chemical-resistant gloves.

Avoid inhalation of dust and contact with skin and eyes.

Store in a tightly sealed container in a cool, dry place, such as a refrigerator.[4]

Conclusion

6-Chloro-5-fluoronicotinonitrile is a high-value chemical intermediate with a well-defined
molecular profile. Its utility is primarily driven by the activated nature of the 6-chloro position,
which allows for facile nucleophilic aromatic substitution. This reactivity profile makes it an
essential building block for constructing diverse molecular architectures, particularly in the
synthesis of novel pharmaceutical agents. A thorough understanding of its synthesis, reactivity,
and handling requirements, as outlined in this guide, is paramount for its safe and effective
application in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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